molecular formula C6H14ClNO2 B2740746 Ethyl 3-methoxypropanimidate hydrochloride CAS No. 20914-90-3

Ethyl 3-methoxypropanimidate hydrochloride

Cat. No. B2740746
CAS RN: 20914-90-3
M. Wt: 167.63
InChI Key: CXONETCWAPADEP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 3-methoxypropanimidate hydrochloride consists of 6 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom. The molecular weight is 167.63.

Scientific Research Applications

  • Synthesis of Pyrazines : Ethyl ethoxycarbonylacetimidate hydrochloride, a compound with structural similarities, has been utilized in the synthesis of pyrazines. This process involves the conversion of ethyl ethoxycarbonylacetimidate hydrochloride into ethyl 2-amidino-2-aminoacetate dihydrochloride, which then undergoes cyclisation with dicarbonyl reagents to produce ethyl 3-aminopyrazine-2-carboxylates, showcasing its utility in creating heterocyclic compounds (Keir, Maclennan, & Wood, 1978).

  • Chiral Acetate Equivalent in Aldol Type Condensations : Ethyl N-methoxyacetimidate has been used as a chiral acetate equivalent in aldol-type condensations, demonstrating its role in synthesizing optically active compounds. This application is crucial for creating compounds with specific stereochemistry, which is vital in drug development and synthetic chemistry (Bernardi, Colombo, Gennari, & Prati, 1984).

  • Stereoselective Synthesis of Optical Isomers : The stereoselective synthesis of optical isomers, such as ethyl 4-chloro-3-hydroxybutyrate, in microfluidic chip reactors demonstrates the potential application of similar compounds in creating enantiomerically pure substances. This process is essential for the pharmaceutical industry, where the activity of a drug can significantly depend on its chirality (Kluson et al., 2019).

  • Antibacterial Activity : Compounds with methoxy and ethyl groups have been studied for their antibacterial activity, as seen in the synthesis and evaluation of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. These compounds have shown promising results in inhibiting bacterial DNA polymerase and demonstrating significant activity against Gram-positive bacteria (Zhi et al., 2005).

Safety and Hazards

The safety data sheet for a related compound, 1-(3-(Dimethylamino)propyl)-3-ethyl-carbodiimide hydrochloride, indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

While specific future directions for Ethyl 3-methoxypropanimidate hydrochloride are not mentioned in the search results, related compounds like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide are being investigated for their thermophoretic properties, which could optimize the design of traps in microfluidic devices .

properties

IUPAC Name

ethyl 3-methoxypropanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-9-6(7)4-5-8-2;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXONETCWAPADEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCOC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methoxypropanenitrile (5.0 g, 58.8 mmol) was dissolved in anhydrous ethanol (50 mL) under an atmosphere of Ar. The solution was cooled to 0° C., saturated with HCl gas, stirred for 6 h, allowed to warm to RT, and stirred for 6 h. The solvent was removed in vacuo. The residue was slurried with hexanes (50 mL) and sonicated for 10 min. The solids were allowed to settle and the solvent was removed by decantation. This was repeated (3×). The solid was collected and dried under high vacuum for 5 h to afford ethyl 3-methoxypropanimidate hydrochloride (6.2 g, 63%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 12.03 (br s, 1H), 11.22 (br s, 1H), 4.42 (q, J=7.0 Hz, 2H), 3.60 (t, J=5.9 Hz, 2H), 3.23 (s, 3H), 2.87 (t, J=5.9 Hz, 2H), 1.33 (t, J=7.0 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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